

# 2-Chlorophenylhydroxylamine melting point and boiling point

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## Compound of Interest

Compound Name: 2-Chlorophenylhydroxylamine

CAS No.: 10468-16-3

Cat. No.: B087932

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## Technical Profile: N-(2-Chlorophenyl)hydroxylamine

### Thermal Properties, Synthesis, and Stability Mechanisms[1]

### Executive Summary

N-(2-Chlorophenyl)hydroxylamine is a reactive intermediate used primarily in the synthesis of hydroxamic acids, agrochemicals, and as a mechanistic probe for Bamberger rearrangements. Its utility is often limited by its thermal instability. Unlike stable organic solids, this compound exhibits a decomposition-driven melting behavior and lacks a stable boiling point.

This guide details the specific thermal hazards, validated synthesis protocols, and the mechanistic logic governing its handling.

## Chemical Identity & Structural Context[2][3][4][5][6][7][8]

Property	Detail
IUPAC Name	N-(2-Chlorophenyl)hydroxylamine
Common Synonyms	2-Chlorophenylhydroxylamine; N-Hydroxy-2-chloroaniline
CAS Number	10468-16-3
Molecular Formula	C <sub>6</sub> H <sub>6</sub> ClNO
Molecular Weight	143.57 g/mol
SMILES	<chem>ONC1=CC=CC=C1Cl</chem>
Physical State	Crystalline Solid (Colorless to pale yellow needles)

## Thermal Properties Analysis

### Melting Point (MP)

Reported Range: 65°C – 85°C (Decomposes) Note: Exact values vary by purity and heating rate due to concurrent thermal degradation.

- **Experimental Context:** Unlike stable anilines (e.g., 2-chloroaniline, MP ~0°C), the introduction of the N-hydroxy group significantly raises the lattice energy via hydrogen bonding.
- **Analogous Reference:** The structural analog N-(2-fluorophenyl)hydroxylamine exhibits a sharp melting point at 70–71°C [1]. [1] The unsubstituted N-phenylhydroxylamine melts at 81–82°C.
- **Thermodynamic Behavior:** The melting event is often accompanied by an exotherm. Differential Scanning Calorimetry (DSC) typically shows an endothermic melt immediately followed by (or overlapping with) a sharp exothermic decomposition peak.

### Boiling Point (BP)

Status: Non-Existent (Decomposes prior to boiling)

- Theoretical Prediction: Standard algorithms may predict a boiling point of  $\sim 290^{\circ}\text{C}$  at 760 mmHg, but this is physically unattainable.
- Mechanism of Failure: The N-O bond energy ( $\sim 53$  kcal/mol) is significantly lower than the energy required to vaporize the molecule intact. Heating N-arylhydroxylamines triggers rapid disproportionation into 2-chloronitrosobenzene and 2-chloroaniline well before vapor pressure is established.

## Solubility Profile

- Soluble: Ethanol, Diethyl Ether, Ethyl Acetate, DMSO.
- Sparingly Soluble: Cold Water.<sup>[2][3]</sup>
- Insoluble: Hexanes (often used to precipitate the product during purification).

## Stability & Decomposition Hazards

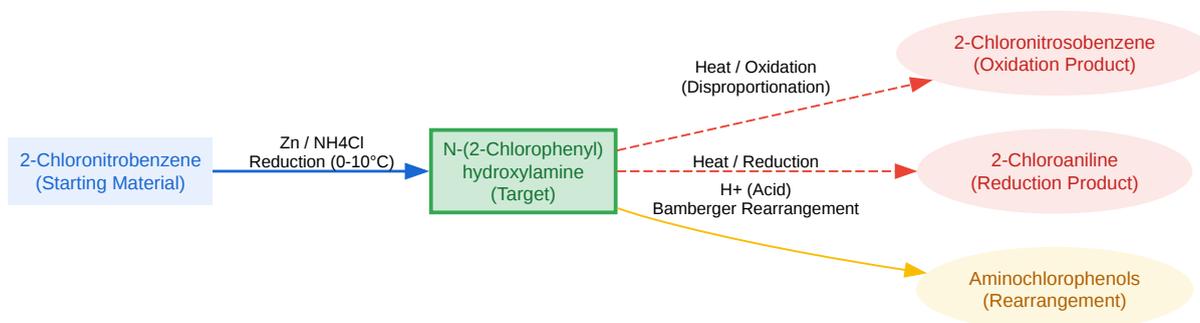
The handling of N-(2-chlorophenyl)hydroxylamine requires strict temperature control. The compound is thermodynamically unstable relative to its redox products.

## Decomposition Pathways

- Disproportionation (Thermal): Upon heating or prolonged storage at room temperature, the compound undergoes intermolecular redox to form the nitroso and amine derivatives.
- Bamberger Rearrangement (Acid-Catalyzed): In the presence of aqueous acid, the hydroxylamine rearranges to form 4-amino-3-chlorophenol (para-migration) or 2-amino-3-chlorophenol (ortho-migration).

## Visualization of Stability Logic

The following diagram illustrates the synthesis and primary decomposition vectors.



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Caption: Synthesis via nitro-reduction and subsequent thermal/chemical divergence pathways.

## Experimental Protocol: Validated Synthesis

Standardized reduction protocol adapted for safety and yield.

### Reagents

- Substrate: 2-Chloronitrobenzene (1.0 equiv)
- Reductant: Zinc Dust (2.0 - 2.5 equiv, high surface area)
- Buffer: Ammonium Chloride (NH<sub>4</sub>Cl) (1.2 equiv)
- Solvent: Ethanol / Water (50:50 v/v)[4]

### Step-by-Step Methodology

- Preparation: Dissolve 2-chloronitrobenzene in 50% aqueous ethanol. Add solid NH<sub>4</sub>Cl. Cool the mixture to 0–5°C using an ice-salt bath.
- Reduction: Add Zinc dust in small portions over 30–45 minutes.
  - Critical Control: Monitor internal temperature. Do not exceed 15°C. Higher temperatures favor over-reduction to the aniline.

- Filtration: Once the reaction is complete (TLC monitoring), filter off the zinc oxide sludge while cold. Wash the cake with a small amount of ethanol.
- Precipitation: Pour the filtrate into a slurry of ice and water. The N-(2-chlorophenyl)hydroxylamine typically precipitates as a white/off-white solid.
  - Alternative: If no precipitate forms, extract with diethyl ether, wash with cold water, dry over  $\text{MgSO}_4$ , and evaporate solvent under reduced pressure at  $<25^\circ\text{C}$ .
- Recrystallization: Purify immediately by dissolving in a minimum amount of warm benzene/petroleum ether (or ether/hexanes) and cooling rapidly.

## Storage[10]

- Temperature: Store at  $-20^\circ\text{C}$ .
- Atmosphere: Inert gas (Argon/Nitrogen) is recommended to prevent air oxidation to the nitroso derivative.

## Applications in Drug Development[11]

- Metabolic Probe: Used to simulate the N-hydroxylation metabolic pathway of chloroaniline-based drugs (e.g., dapsone analogs).
- Siderophore Synthesis: Precursor for cyclic hydroxamic acids used in iron-chelation therapy.
- Mutagenicity Studies: N-arylhydroxylamines are often the proximate mutagens of nitroarenes; this compound is used as a standard in Ames testing for genotoxicity mechanisms.

## References

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- **2-Chlorophenylhydroxylamine** (CAS 10468-16-3).ChemSRC Database.[5] (CAS verification and structural data).[2] [Link](#)
- Bamberger Rearrangement.Organic Chemistry Portal. (Mechanistic context for acid instability). [Link](#)

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## Sources

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